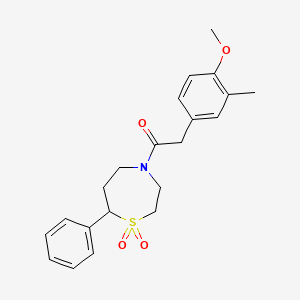

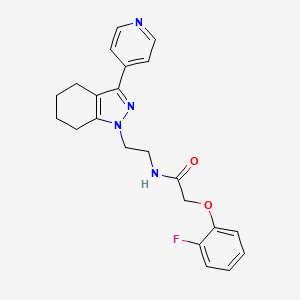

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(4-methoxy-3-methylphenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

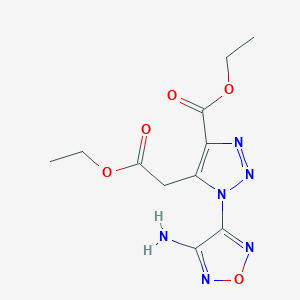

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(4-methoxy-3-methylphenyl)ethanone, also known as DMPE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMPE is a thiazepane derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and possible future directions in research.

Scientific Research Applications

Degradation Mechanisms and Biochemical Applications

- Lignin substructure model compounds, resembling parts of the structure of interest, have been studied for their degradation by enzymes such as laccase from Coriolus versicolor. These studies contribute to understanding the biodegradation of complex organic molecules and their potential applications in biochemistry and environmental science (Kawai, Umezawa, & Higuchi, 1988).

Antioxidative Applications

- Phenylpropanoids isolated from berries of Pimenta dioica, which share structural motifs with the compound , have shown antioxidative properties. This suggests potential applications of similar structures in developing antioxidants (Kikuzaki, Hara, Kawai, & Nakatani, 1999).

Mechanochemical Applications

- The mechanochemical degradation of pharmaceutical compounds, including ibuprofen, has been explored for detoxification purposes. Such studies highlight the potential of applying mechanochemistry for the safe disposal or recycling of expired or unused medications (Andini, Bolognese, Formisano, Manfra, Montagnaro, & Santoro, 2012).

Microwave- and Ultrasound-Assisted Synthesis

- Research on the rapid semisynthesis of natural methoxylated propiophenones underlines the utility of microwave and ultrasound assistance in chemical synthesis, potentially applicable for compounds with similar structural characteristics (Joshi, Sharma, & Sinha, 2005).

Antimicrobial and Anticancer Applications

- Novel imidazole-based heterocycles derived from related chemical frameworks have been evaluated for their antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities. This suggests potential research avenues in designing new therapeutic agents from complex organic molecules (Abdel-Wahab, Awad, & Badria, 2011).

Synthesis and Biological Activity Studies

- Studies on the synthesis of thiazole substituted coumarins and their antibacterial and antifungal activities offer insight into how modifications to chemical structures can impact biological activities, relevant for developing new pharmaceuticals (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009).

properties

IUPAC Name |

1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-(4-methoxy-3-methylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4S/c1-16-14-17(8-9-19(16)26-2)15-21(23)22-11-10-20(27(24,25)13-12-22)18-6-4-3-5-7-18/h3-9,14,20H,10-13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQHCKUPQQOSLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Methylphenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2546085.png)

![4-cyano-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2546087.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone](/img/structure/B2546088.png)

![3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2546089.png)

![3-((1-(Benzo[d]thiazole-6-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2546104.png)

![2-[(2-Hydroxy-2-methylpropyl)-[(3-methylthiophen-2-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2546107.png)